Enhanced Insecticidal Potency: (-)-cis-Permethrin vs. trans-Permethrin
The insecticidal potency of (-)-cis-Permethrin is significantly greater than that of its trans-isomer across multiple insect species. In studies on the cattle tick (Boophilus microplus), the cis-isomers were noted to be more potent overall [1]. A direct comparison using topical application on third instar nymphs of Triatoma infestans (the Chagas disease vector) at 26°C also demonstrated the cis-isomer to be more active [2]. This difference is a well-established principle in pyrethroid structure-activity relationships [3].
| Evidence Dimension | Relative Insecticidal Activity |
|---|---|
| Target Compound Data | More potent than trans-isomer |
| Comparator Or Baseline | trans-Permethrin: Less potent |
| Quantified Difference | Not quantified in the source; relative potency established as 'cis-isomers were more potent overall' |
| Conditions | Larvae of Boophilus microplus (cattle tick) [1]; Topical application on 3rd instar nymphs of Triatoma infestans at 26°C [2] |
Why This Matters
The superior intrinsic activity is the fundamental reason for its use as a research standard; using the less active trans-isomer or a mixture would yield inaccurate potency assessments in bioassays.
- [1] Schnitzerling, H. J., Nolan, J., & Hughes, S. (1983). Toxicology and metabolism of some synthetic pyrethroids in larvae of susceptible and resistant strains of the cattle tick Boophilus microplus (Can.). Pesticide Science, 14(1), 64-72. View Source
- [2] Alzogaray, R. A., Picollo, M. I., & Zerba, E. N. (1998). Independent and joint action of cis- and trans-permethrin on third instar nymphs of Triatoma infestans. Archives of Insect Biochemistry and Physiology, 37(3), 225-230. View Source
- [3] Yousef, M. M., Marzouk, M., & Marei, A. (1989). Studies on synthetic pyrethroids. 2. The role of geometric isomerization in the insecticidal activity of permethrin, cypermethrin and fenvalerate. Alexandria Journal of Agricultural Research, 34(1), 229-241. View Source
